3-Fluoro-5-methylpyridine
Overview
Description
3-Fluoro-5-methylpyridine is a compound that falls within the category of fluorinated heterocyclic chemicals, which are of significant interest in the field of medicinal chemistry due to their potential as pharmaceutical intermediates. Although the provided papers do not directly discuss 3-fluoro-5-methylpyridine, they do provide insights into the synthesis and properties of structurally related fluoropyridines and fluorinated piperidines, which can be informative for understanding the chemistry of 3-fluoro-5-methylpyridine.
Synthesis Analysis
The synthesis of related fluorinated azaheterocycles, such as 4-fluoropiperidines and 3-fluoropyrrolidines, involves regioselective bromofluorination as a key step . Similarly, the synthesis of 5-bromo-2-chloro-3-fluoropyridine and its derivatives demonstrates the use of catalytic amination and selective substitution under SNAr conditions . These methods could potentially be adapted for the synthesis of 3-fluoro-5-methylpyridine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-fluoro-5-methylpyridine would be expected to exhibit characteristics typical of fluoropyridines, such as the influence of the electronegative fluorine atom on the electronic distribution within the pyridine ring. The presence of a methyl group at the 5-position would contribute to the compound's steric and electronic properties, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Fluoropyridines are known to undergo various chemical reactions, including halogen dance reactions, which allow for the functionalization of the pyridine ring at different positions . The chemoselective functionalization of halogenated pyridines, as demonstrated in the synthesis of 5-bromo-2-chloro-3-fluoropyridine, indicates that the position of the fluorine atom can influence the reactivity of other substituents on the ring .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into heterocyclic compounds is known to affect their physicochemical properties, such as pKa and lipophilicity . For instance, the presence of fluorine can decrease the basicity of amines in fluoropiperidines . These effects would also be relevant to 3-fluoro-5-methylpyridine, where the fluorine atom would be expected to influence the compound's acidity/basicity and its overall pharmacokinetic profile.
Scientific Research Applications
Agrochemical and Pharmaceutical Industries
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of the Application : 3-Fluoro-5-methylpyridine and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 3-Fluoro-5-methylpyridine is used in the synthesis of p38α mitogen-activated protein kinase inhibitors .
- Methods of Application : An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
- Results or Outcomes : With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine, giving more than eight times higher yields .
Anti-Colorectal Cancer Drugs
- Scientific Field : Oncology .
- Summary of the Application : 3-Fluoro-5-methylpyridine is used in the synthesis of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
3-Fluoro-5-methylpyridine is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes . If inhaled, the victim should be moved into fresh air . It is also advised to avoid dust formation and to use personal protective equipment .
Future Directions
properties
IUPAC Name |
3-fluoro-5-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQXPRSCSFUGRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376547 | |
Record name | 3-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylpyridine | |
CAS RN |
407-21-6 | |
Record name | 3-fluoro-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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